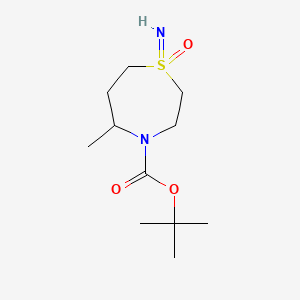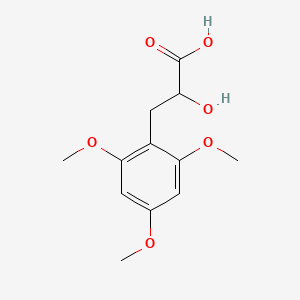
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trimethoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the Claisen-Schmidt condensation reaction to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The trimethoxyphenyl group is known to play a crucial role in these interactions, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid: Similar structure but different substitution pattern on the phenyl ring.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains the same trimethoxyphenyl group but with a phosphine core.
Uniqueness
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and carboxylic acid functional groups
Properties
Molecular Formula |
C12H16O6 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15) |
InChI Key |
BIOAGJNWMIQAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC(C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)
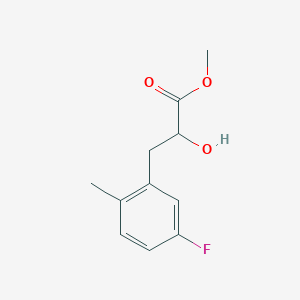
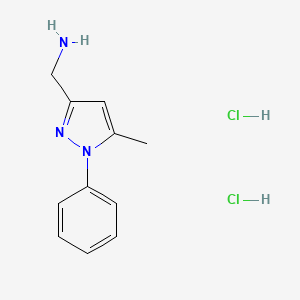

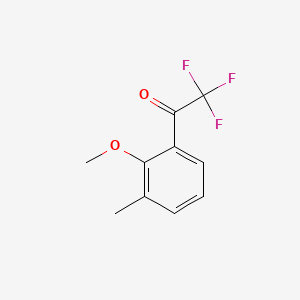
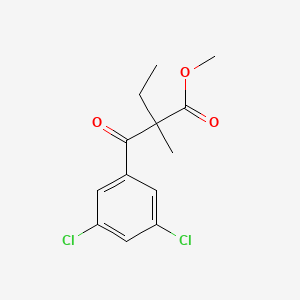
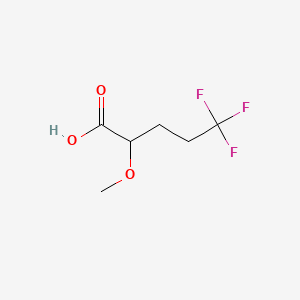
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
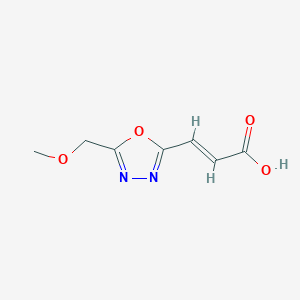
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
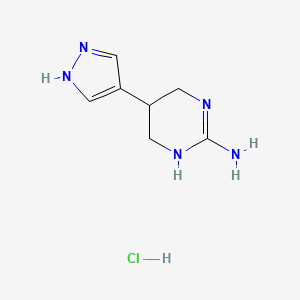
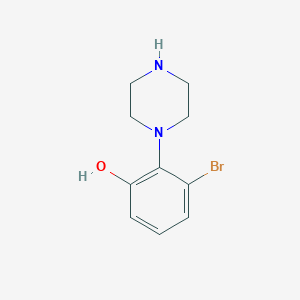
![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
